4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
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Overview
Description
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one is an organic compound with the molecular formula C16H14N2O3 This compound features a nitrophenyl group attached to an amino group, which is further connected to a phenylbutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and benzaldehyde.
Condensation Reaction: The 3-nitroaniline undergoes a condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed
Reduction: 4-[(3-Aminophenyl)amino]-3-phenylbut-3-EN-2-one.
Oxidation: Corresponding oxides or quinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
- 4-[(2-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
- 4-[(3-Nitrophenyl)amino]-3-phenylbutan-2-one
Uniqueness
4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(3-nitroanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3 |
InChI Key |
PEBIEQXFVVAELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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